

Quercitrin: A Comprehensive Technical Guide on its Chemical Structure and Biological Activity

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Compound of Interest

Compound Name:	Quercitrin
Cat. No.:	B1678633

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Abstract

Quercitrin (Quercetin-3-O- α -L-rhamnoside) is a significant flavonoid glycoside found in a variety of plants, including Tartary buckwheat, oak species, and medicinal herbs.^[1] It is the 3-O-rhamnoside of the well-studied aglycone, quercetin.^{[1][2]} As a potent antioxidant, anti-inflammatory, and antiviral agent, **quercitrin** and its aglycone have garnered substantial interest in the fields of pharmacology and drug development.^{[2][3]} This technical guide provides an in-depth overview of the chemical structure of **quercitrin**, its physicochemical properties, detailed experimental protocols for its isolation and analysis, and a review of the key signaling pathways it modulates.

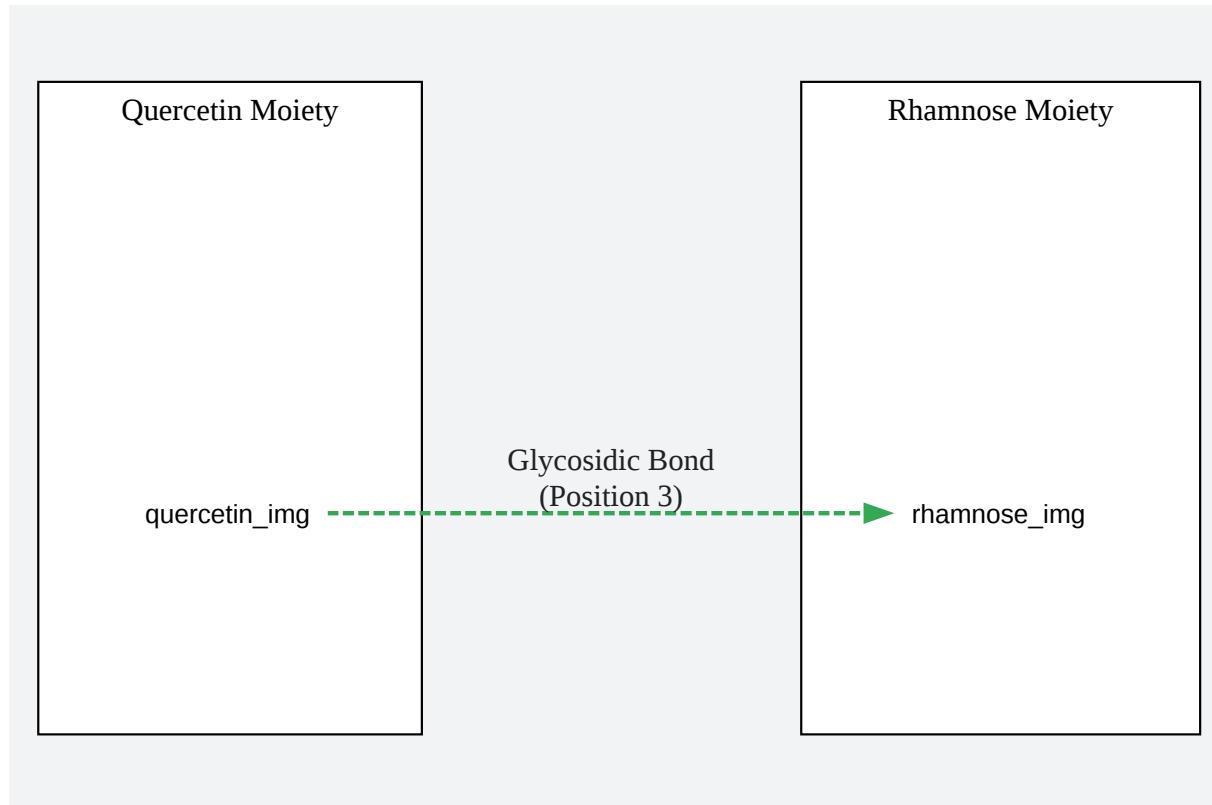
Chemical Identity and Structure

Quercitrin is classified as a quercetin O-glycoside, where the flavonoid quercetin is linked to the deoxy sugar rhamnose at the C3 position via an α -L-glycosidic bond.^{[4][5][6]} This structural feature distinguishes it from other common quercetin glycosides like **isoquercitrin** (quercetin-3-O-glucoside).

The systematic IUPAC name for **Quercitrin** is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxochromen-4-one.^{[1][3][4]}

Molecular Visualization

The chemical structure of **Quercitrin** is composed of a central quercetin flavonoid core attached to a rhamnose sugar moiety.



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Caption: Chemical structure of **Quercitrin**.

Physicochemical Properties

The quantitative physicochemical properties of **Quercitrin** are summarized below, providing essential data for experimental design and drug formulation.

Table 1: Chemical Identifiers and Properties of Quercitrin

Property	Value	Reference(s)
Molecular Formula	C ₂₁ H ₂₀ O ₁₁	[2][4][7]
Molecular Weight	448.38 g/mol	[3][7][8]
CAS Number	522-12-3	[1][2][4]
Appearance	Yellow powder or crystalline solid	[3][6][8]
Melting Point	175-178 °C	[3]
Exact Mass	448.10056145 Da	[4][5]
InChI Key	OXGUCUVFOIWWQJ-HQBVPOQASA-N	[1][2]

Table 2: Solubility Data for Quercitrin

Solvent	Solubility	Reference(s)
Dimethylformamide (DMF)	15 mg/mL	[2]
Dimethyl sulfoxide (DMSO)	30 mg/mL	[2]
DMSO:PBS (pH 7.2) (1:4)	0.2 mg/mL	[2]
Ethanol	1 mg/mL	[2]
Methanol	Slightly Soluble	[6]
Cold Water	Hardly Soluble	[6]
Ether	Hardly Soluble	[6]

Experimental Protocols

This section details methodologies for the isolation, purification, quantification, and functional analysis of **quercitrin** and its aglycone, quercetin.

Isolation and Purification of Quercitrin

The following protocol is based on the successful isolation of **quercitrin** from the leaves of *Dendrophthoe pentandra*.

Protocol 3.1.1: Extraction and Chromatographic Purification

- Extraction: Dried and powdered plant material is subjected to extraction using a suitable solvent such as methanol.
- Fractionation: The crude extract is then fractionated to separate compounds based on polarity.
- Phytochemical Testing: Fractions are tested for the presence of flavonoids. Positive fractions are selected for further purification.
- Preparative Thin-Layer Chromatography (TLC): The flavonoid-rich fractions undergo preparative TLC to isolate the pure **quercitrin** compound. The purity is confirmed by the presence of a single spot on an analytical TLC plate.[9]
- Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods including UV-Vis, FT-IR, and 1D/2D Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR).[9]

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC-DAD method for the quantification of quercetin, which can be adapted for **quercitrin**.

Protocol 3.2.1: HPLC-DAD Analysis

- Standard Preparation: Prepare a stock solution of **quercitrin** reference standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.[10]
- Sample Preparation: Extract **quercitrin** from the matrix (e.g., plant powder, nanoparticles) using a suitable solvent like methanol or ethanol, followed by sonication. Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.[11][12]

- Chromatographic Conditions:
 - Instrument: HPLC system with a Diode-Array Detector (DAD).[11][12]
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).[11]
 - Mobile Phase: An isocratic or gradient mixture of acidified water/acetonitrile/methanol. A validated condition is 1.5% acetic acid in a water/acetonitrile/methanol ratio of 55:40:5.[12]
 - Flow Rate: 1.0 - 1.3 mL/min.[12][13]
 - Detection Wavelength: 368 nm for optimal peak resolution.[12]
 - Column Temperature: 35°C.[13]
- Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of **quercitrin** in the sample by interpolating its peak area from the calibration curve.[10]

Assessment of Antioxidant Activity

The antioxidant capacity of **quercitrin** can be evaluated using several established in vitro assays.

Protocol 3.3.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

- Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[14]
- Assay Procedure:
 - In a 96-well plate, add 100 μ L of various concentrations of the **quercitrin** sample solution.
 - Add 100 μ L of the 0.1 mM DPPH solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.[14]
 - Measure the absorbance at 517 nm using a microplate reader.

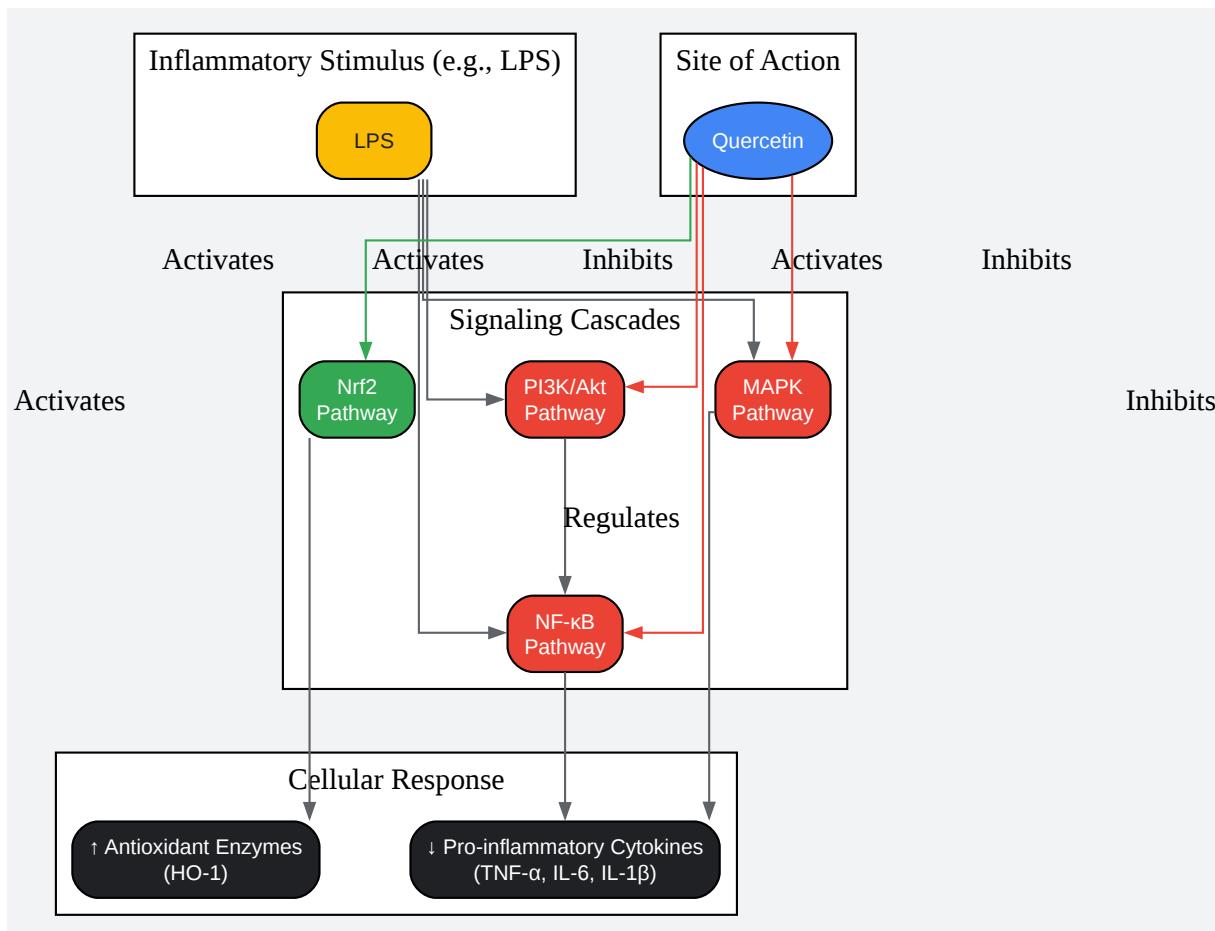
- Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100. [14] The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined.

Key Signaling Pathways

While **Quercitrin** itself is bioactive, many of its therapeutic effects are attributed to its aglycone, quercetin, which is released upon hydrolysis in the body. The following section describes key signaling pathways modulated by quercetin.

Anti-inflammatory Pathways

Quercetin exerts potent anti-inflammatory effects by targeting multiple signaling cascades.



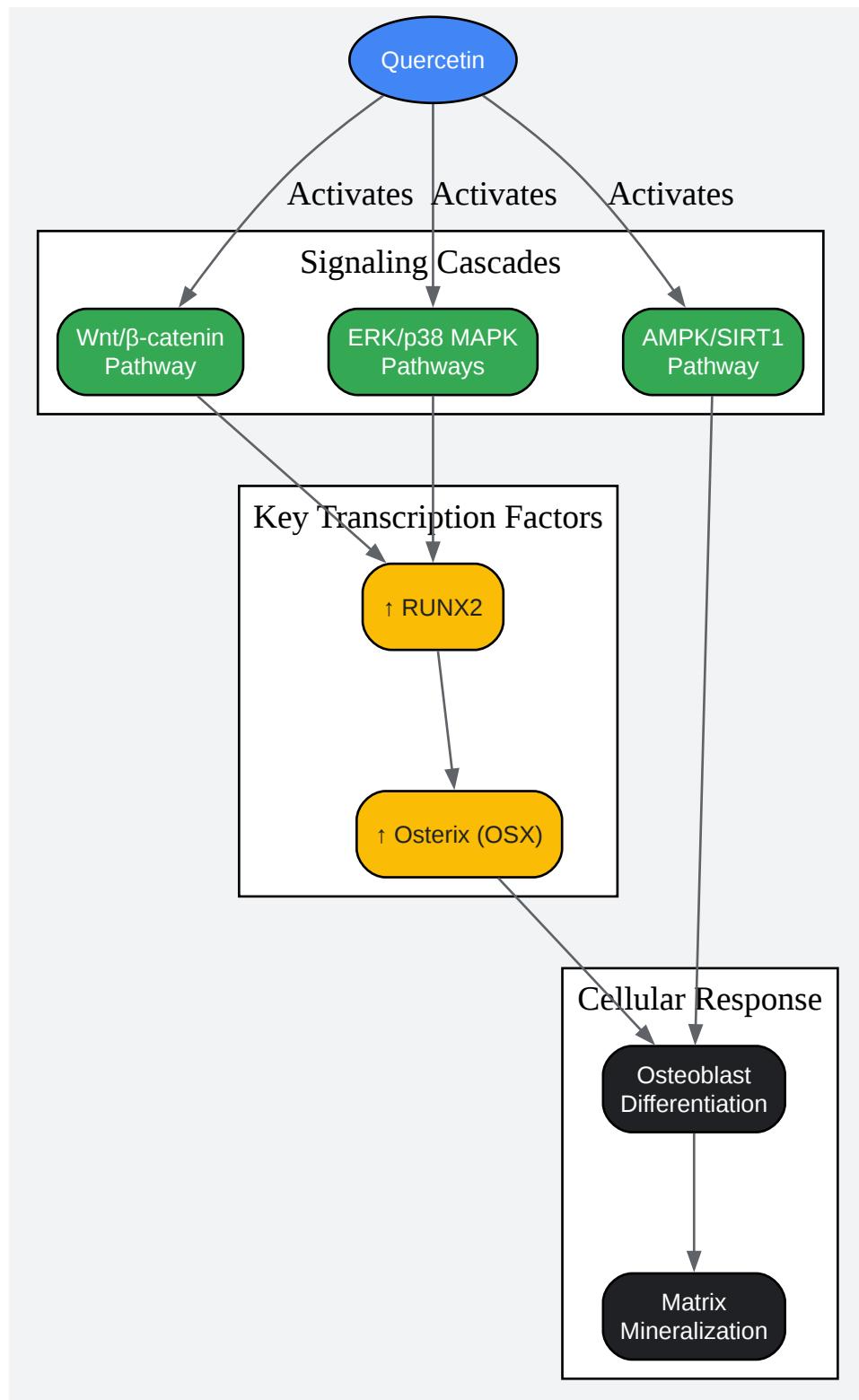
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Caption: Quercetin's modulation of anti-inflammatory pathways.

Quercetin has been shown to suppress the production of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β .^{[4][5]} This is achieved through the inhibition of key signaling pathways including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.^{[4][8]} Furthermore, quercetin can inhibit the PI3K/Akt signaling pathway and activate the Nrf2/HO-1 antioxidant response element, which contributes to its anti-inflammatory and cytoprotective effects.^{[5][7]}

Osteogenic Differentiation Pathways

Quercetin has been identified as a promoter of osteogenesis, making it a compound of interest for bone regeneration and osteoporosis research.



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Caption: Key signaling pathways activated by Quercetin to promote osteogenesis.

Studies have demonstrated that quercetin promotes the osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs).^{[6][15]} Its mechanism involves the activation of several critical signaling pathways, including the Wnt/β-catenin pathway, which leads to the upregulation of the master osteogenic transcription factor RUNX2.^[15] Additionally, quercetin activates the AMPK/SIRT1 and the ERK/p38 MAPK signaling pathways, further driving the expression of osteogenic markers and enhancing bone formation.^{[1][16]}

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